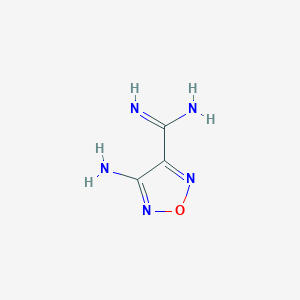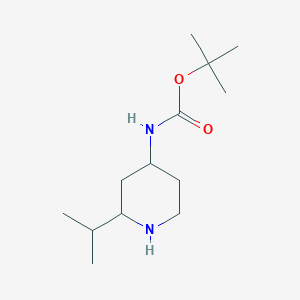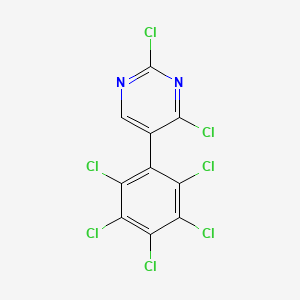
2,4-Dichloro-5-(perchlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains two chlorine atoms and a perchlorophenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with perchlorophenyl reagents under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-(perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups such as amino, thiol, or alkoxy groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(perchlorophenyl)pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with nucleic acids, proteins, and cell membranes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure with a fluorine atom instead of a perchlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a perchlorophenyl group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a perchlorophenyl group.
Uniqueness
2,4-Dichloro-5-(perchlorophenyl)pyrimidine is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10HCl7N2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10HCl7N2/c11-4-3(2-1-18-10(17)19-9(2)16)5(12)7(14)8(15)6(4)13/h1H |
Clave InChI |
MIBHZZKSGSDGBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


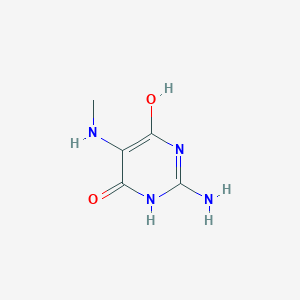
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
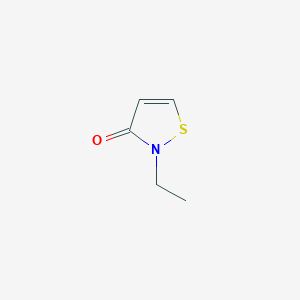

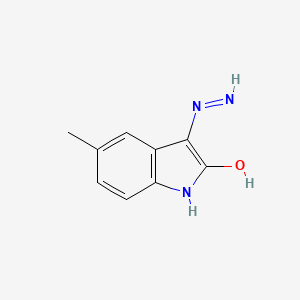
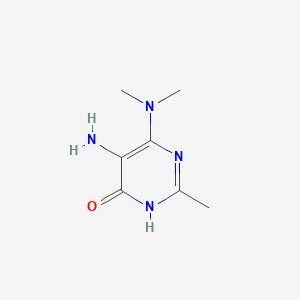

![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
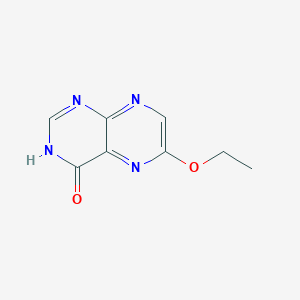
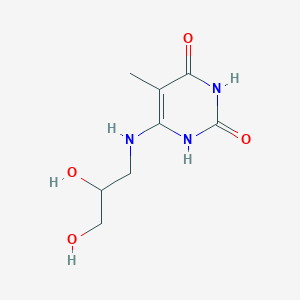
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
